molecular formula C17H23N3O2S B11000207 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-methylbutyl)furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-methylbutyl)furan-2-carboxamide

Cat. No.: B11000207
M. Wt: 333.5 g/mol
InChI Key: JTCIBWXJPGLNIR-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation could involve oxidizing agents like KMnO4 or PCC.

      Major Products: These reactions may yield products with modified functional groups or altered stereochemistry.

  • Scientific Research Applications

    Biological Activities

    Research indicates that 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-methylbutyl)furan-2-carboxamide exhibits several notable biological activities:

    • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.
    • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, making it a potential candidate for treating inflammatory diseases.
    • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes and obesity.

    Case Studies and Research Findings

    • Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction through mitochondrial pathways.
    • Inflammation Modulation : In vitro studies showed that the compound could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating chronic inflammatory conditions.
    • Enzymatic Activity : Investigations into its role as an enzyme inhibitor revealed that it could effectively inhibit key enzymes linked to metabolic disorders, paving the way for further development as a therapeutic agent for diabetes management.

    Mechanism of Action

    • Detailed information on the mechanism of action is not readily available. Further research is needed to understand how it exerts its effects.
    • Potential molecular targets and pathways remain to be elucidated.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are scarce in the literature.
    • Similar Compounds: Other pyrimidine-based molecules with thioether linkages or furan moieties may share some similarities.

    Biological Activity

    5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-methylbutyl)furan-2-carboxamide, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article reviews its synthesis, biological properties, and potential therapeutic implications based on current research.

    • Molecular Formula : C14H20N4OS
    • Molecular Weight : 288.40 g/mol

    The compound features a furan ring, a pyrimidine moiety, and a carboxamide group, which contribute to its unique biological properties.

    Synthesis

    The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine with thiol compounds followed by acylation with furan-2-carboxylic acid derivatives. The detailed synthetic pathway can be represented as follows:

    • Formation of the pyrimidine-thiol intermediate .
    • N-acylation to form the final product .

    Antiviral Activity

    Research indicates that derivatives related to this compound exhibit significant antiviral properties. For instance, studies have shown that similar pyrimidine-based compounds can inhibit viral replication in vitro, particularly against viruses like vaccinia and Rift Valley fever virus . The mechanism often involves interference with viral protein synthesis or replication processes.

    Anticancer Properties

    Compounds containing furan and pyrimidine structures have been evaluated for their anticancer effects. They have demonstrated cytotoxicity against various cancer cell lines, including leukemia and solid tumors. The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .

    Enzyme Inhibition

    This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease . The structure-activity relationship (SAR) studies suggest that modifications to the sulfur-containing moiety enhance inhibitory potency.

    Case Studies

    • In Vitro Studies : A study conducted on various cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner, with IC50 values indicating significant potency against specific cancer types .
    • Animal Models : In vivo studies using murine models have shown that administration of this compound significantly reduced tumor size compared to control groups, suggesting its potential as an effective anticancer agent .

    Data Table: Biological Activities Summary

    Activity TypeEffectivenessReference
    AntiviralSignificant
    AnticancerCytotoxic
    AChE InhibitionPotent

    Q & A

    Q. Basic: What are the common synthetic routes for 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-methylbutyl)furan-2-carboxamide, and what experimental parameters require optimization?

    Methodological Answer:
    The compound can be synthesized via nucleophilic substitution reactions, leveraging the reactivity of the pyrimidine-thiol group. A typical approach involves reacting 4,6-dimethylpyrimidine-2-thiol with a halogenated furan-carboxamide derivative (e.g., 2-chloro-N-(3-methylbutyl)furan-2-carboxamide) under basic conditions (e.g., K₂CO₃ in DMF or DMSO). Key parameters to optimize include:

    • Reaction temperature : 60–80°C to balance reactivity and side-product formation.
    • Solvent selection : Polar aprotic solvents enhance nucleophilicity of the thiol group.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

    Q. Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

    Methodological Answer:

    • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrimidine methyl groups at δ 2.3–2.5 ppm, furan protons at δ 6.2–7.1 ppm).
    • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns aligned with the proposed structure.
    • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond connectivity, as demonstrated in analogous pyrimidine-acetamide structures .

    Q. Advanced: How can computational methods like quantum chemical calculations enhance reaction design for derivatives of this compound?

    Methodological Answer:
    Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling rational design of derivatives. For example:

    • Reaction path searches : Identify energetically favorable intermediates (e.g., thiolate anion formation).
    • Electronic effects : Calculate Fukui indices to predict nucleophilic/electrophilic sites for functionalization.
    • Collaborative frameworks : Integrate computational results with high-throughput experimentation (HTE) to narrow optimal conditions, as outlined in ICReDD’s reaction design principles .

    Q. Advanced: What statistical experimental design (DoE) strategies are effective for optimizing reaction yields and minimizing impurities?

    Methodological Answer:

    • Factorial designs : Screen variables (e.g., solvent, temperature, catalyst loading) to identify significant factors.
    • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. yield).
    • Taguchi methods : Robust optimization for industrial scalability, balancing cost and efficiency. Reference studies on pyrimidine synthesis highlight DoE’s role in reducing experiments by 40–60% while maintaining resolution .

    Q. Advanced: How should researchers address contradictory data in structural characterization (e.g., NMR vs. XRD results)?

    Methodological Answer:

    • Cross-validation : Repeat NMR under deuterated solvents with varying temperatures to rule out dynamic effects.
    • DSC/TGA : Confirm crystallinity and thermal stability to assess sample purity.
    • Crystallographic refinement : Use software like SHELXL to resolve ambiguities in XRD data, as applied in resolving similar acetamide crystal structures .

    Q. Basic: What purification challenges arise during synthesis, and how can they be mitigated?

    Methodological Answer:

    • Byproduct removal : Use preparative HPLC with C18 columns for polar impurities.
    • Solvent selection : Optimize solvent pairs (e.g., ethyl acetate/hexane) for recrystallization.
    • Membrane technologies : Leverage nanofiltration for large-scale purification, as categorized under CRDC’s separation technologies .

    Q. Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s potential biological applications?

    Methodological Answer:

    • Scaffold modification : Synthesize derivatives with variations in the pyrimidine methyl groups or furan substituents.
    • In silico docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
    • Biological assays : Pair with cytotoxicity profiling (e.g., MTT assays) to correlate structural changes with activity, referencing sulfonamide and pyrimidine-based SAR frameworks .

    Q. Basic: What experimental approaches are recommended for determining solubility and stability in aqueous media?

    Methodological Answer:

    • Shake-flask method : Measure solubility in buffered solutions (pH 1–10) at 25°C and 37°C.
    • HPLC-UV quantification : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH).
    • Dynamic light scattering (DLS) : Assess colloidal stability for formulations. Analogous methods are validated in studies on pyrimidine-carboxamides .

    Properties

    Molecular Formula

    C17H23N3O2S

    Molecular Weight

    333.5 g/mol

    IUPAC Name

    5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(3-methylbutyl)furan-2-carboxamide

    InChI

    InChI=1S/C17H23N3O2S/c1-11(2)7-8-18-16(21)15-6-5-14(22-15)10-23-17-19-12(3)9-13(4)20-17/h5-6,9,11H,7-8,10H2,1-4H3,(H,18,21)

    InChI Key

    JTCIBWXJPGLNIR-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NCCC(C)C)C

    Origin of Product

    United States

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